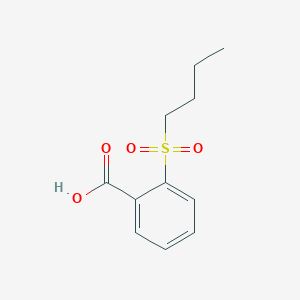

2-(Butylsulfonyl)benzoic acid

描述

2-(Butylsulfonyl)benzoic acid is a benzoic acid derivative substituted at the ortho position with a butylsulfonyl (–SO₂C₄H₉) group. The sulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

属性

IUPAC Name |

2-butylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHIBSFKGKUZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization .

化学反应分析

Types of Reactions: 2-(Butylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated benzoic acid derivatives

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(butylsulfonyl)benzoic acid as a scaffold for developing anticancer agents. The compound has been investigated for its ability to inhibit anti-apoptotic proteins, which are often overexpressed in cancer cells. For instance, a study designed a series of benzoic acid derivatives that demonstrated equipotent binding to Mcl-1 and Bfl-1 proteins, both crucial targets in cancer therapy. The compounds showed promising selectivity over other anti-apoptotic proteins, indicating their potential as effective cancer treatments .

1.2 Anti-inflammatory Properties

Another significant application of this compound lies in its anti-inflammatory properties. Research indicates that compounds with sulfonyl groups can modulate inflammatory pathways, making them suitable candidates for treating inflammatory diseases. The structural modifications of benzoic acid derivatives can enhance their efficacy against specific inflammatory targets .

Materials Science

2.1 Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer or additive to improve the properties of polymers. Its sulfonyl group can enhance the thermal stability and mechanical strength of polymer matrices. Studies suggest that incorporating such compounds into polymer formulations can lead to materials with superior performance characteristics .

2.2 Coating Applications

The compound has also been explored for use in coatings and adhesives due to its chemical stability and adhesion properties. Its incorporation into coating formulations can improve resistance to environmental factors while providing a durable finish .

Biochemical Applications

3.1 Enzyme Inhibition

Research has shown that this compound derivatives exhibit inhibitory activity against various enzymes, including carbonic anhydrases. These enzymes play critical roles in physiological processes, and selective inhibitors can be used to develop therapeutic agents with fewer side effects compared to traditional sulfonamide drugs .

3.2 Drug Delivery Systems

The compound's unique chemical properties make it a candidate for drug delivery systems, particularly in targeted therapies. By modifying its structure, researchers aim to create conjugates that can deliver therapeutic agents directly to diseased tissues, enhancing treatment efficacy while minimizing systemic toxicity .

Case Studies

作用机制

The mechanism of action of 2-(Butylsulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the sulfonyl group can participate in various chemical reactions. These interactions influence the compound’s reactivity and its ability to modify biological molecules .

相似化合物的比较

Structural and Electronic Effects

The substituent’s electronic and steric properties critically influence reactivity, solubility, and biological activity. Key comparisons include:

2-Benzoylbenzoic Acid Derivatives

- Substituent : Benzoyl (–COC₆H₅) group ().

- Electronic Effect : Moderately electron-withdrawing (less than sulfonyl).

- Biological Relevance : Docking studies show benzoyl derivatives exhibit lower ΔGbinding values for T1R3 taste receptors compared to methoxy or methyl analogs, suggesting stronger receptor interactions .

- Key Difference : The butylsulfonyl group’s bulkier structure may reduce binding efficiency compared to benzoyl derivatives due to steric hindrance.

Sulfonated Benzoic Acid Isomers

- Examples : 2-(Sulfooxy)benzoic acid and 3-(sulfooxy)benzoic acid ().

- Electronic Effect : Sulfonate (–SO₃H) groups are strongly acidic (pKa ~1–2), enhancing water solubility.

- Key Difference : Unlike sulfonates, the butylsulfonyl group (–SO₂C₄H₉) is less polar but retains moderate acidity (estimated pKa ~2–3 for the carboxylic acid).

Methyl-Substituted Analogs

- Example : Methylbenzoic acid (o-toluic acid) ().

- Electronic Effect : Methyl (–CH₃) is electron-donating, reducing carboxylic acid acidity (pKa ~3.9 vs. ~4.2 for benzoic acid).

- Key Difference : The butylsulfonyl group’s EWG effect lowers pKa significantly (estimated ~2.5), enhancing deprotonation in physiological conditions.

Physicochemical Properties

| Compound | Substituent | Electronic Effect | Acidity (pKa) | Solubility (Polarity) |

|---|---|---|---|---|

| Benzoic acid | –H | Neutral | 4.2 | Low |

| 2-Methylbenzoic acid | –CH₃ | Electron-donating | 3.9 | Moderate |

| 2-Benzoylbenzoic acid | –COC₆H₅ | EWG | ~2.8* | Moderate |

| 2-(Butylsulfonyl)benzoic acid | –SO₂C₄H₉ | Strong EWG | ~2.5* | High |

| 2-(Sulfooxy)benzoic acid | –SO₃H | Very strong EWG | ~1.5 | Very high |

*Estimated based on substituent effects .

生物活性

2-(Butylsulfonyl)benzoic acid, a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a butylsulfonyl group attached to a benzoic acid moiety, which may influence its interaction with biological targets. The following sections provide an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzene ring with a carboxylic acid group and a butylsulfonyl substituent, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it can inhibit bacterial growth, potentially making it useful as an antimicrobial agent .

- Modulation of Protein Activity : It may enhance or inhibit the activity of proteins involved in apoptosis and cell survival pathways .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound:

- Bacterial Inhibition : In vitro assays have shown that this compound can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

- Fungal Activity : Similar investigations indicate antifungal properties, which could be leveraged in treating fungal infections .

Anticancer Activity

Research has also explored the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis in certain types of cancer cells, possibly through the modulation of apoptotic pathways .

- Mechanistic Insights : The compound's ability to bind to specific proteins involved in cancer cell survival has been suggested as a mechanism for its anticancer effects.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL -

Antitumor Activity in Cell Lines : Another study assessed the compound's effects on human leukemia cell lines. Treatment with varying concentrations resulted in a dose-dependent increase in apoptotic cells.

Concentration (µM) % Apoptosis 10 15% 25 30% 50 60%

Comparative Analysis

When compared to similar compounds, such as other benzoic acid derivatives, this compound exhibits unique properties due to its sulfonyl group. This structural feature enhances its solubility and reactivity, potentially leading to improved biological activity.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Benzoic Acid | Moderate | No |

| 3-Chloro-4-methoxybenzoic Acid | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。